Differential Potency of Perhexiline vs. ST1326 on Recombinant Rat CPT2
The clinical compound perhexiline demonstrates a moderate inhibitory potency against CPT2, with an IC50 of 79 µM, while the experimental compound ST1326 (Inhibitor 2 in the cited study) achieves a much higher potency with an IC50 of 0.15 µM [1]. This represents a 527-fold increase in potency for ST1326 relative to perhexiline against recombinant rat CPT2 under comparable in vitro conditions. This differential is critical for applications requiring strong target engagement without high micromolar compound concentrations that could induce cytotoxicity or off-target effects.
| Evidence Dimension | Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | 0.15 µM (ST1326, also known as Inhibitor 2) [1] |
| Comparator Or Baseline | 79 µM (Perhexiline) [1] |
| Quantified Difference | 527-fold (Perhexiline IC50 / ST1326 IC50) |
| Conditions | Recombinant rat CPT2, spectrophotometric assay. |
Why This Matters
Selecting ST1326 over perhexiline enables potent CPT2 inhibition at nanomolar concentrations, minimizing off-target risks associated with high-dose compound exposure.
- [1] Giannessi, F., et al. (2011). Discovery of 4-trimethylammoniobutyrates as CPT2 inhibitors. J. Med. Chem., 54(9):3109-3152. Data also available in BindingDB (BDBM50403042) and PMC table (PMC3668529). View Source
